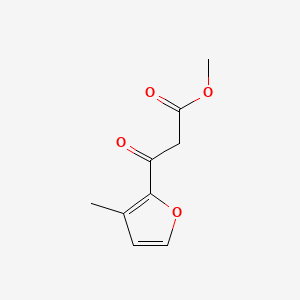
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methyl group attached to the furan ring and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester typically involves the esterification of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include furan-2,3-dione derivatives.
Reduction: The primary product is 3-(3-Methylfuran-2-yl)-3-hydroxypropionic acid methyl ester.
Substitution: Various substituted furans, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex furan derivatives.
Biology: In biological research, it may be used to study the metabolic pathways involving furan compounds and their derivatives.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials where furan derivatives are valued for their chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester functional group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Furoic acid: Another furan derivative with a carboxylic acid functional group.
3-Furoic acid: Similar structure but with the carboxylic acid group in a different position.
5-Methyl-2-furoic acid: Contains a methyl group at a different position on the furan ring.
Uniqueness: 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
5896-38-8 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |
Clé InChI |
LEKRUJWIMHVVTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

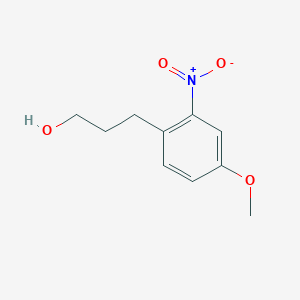
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
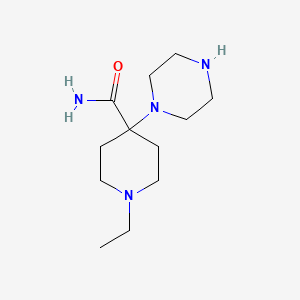
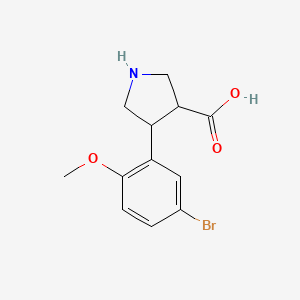
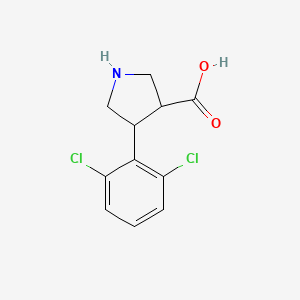

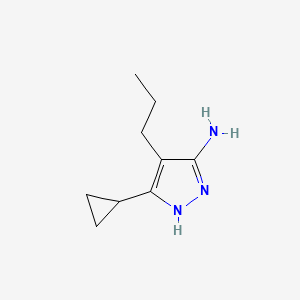
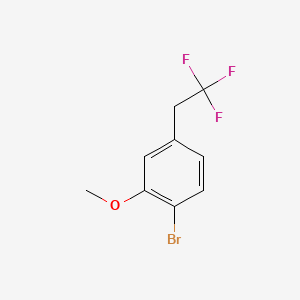
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
